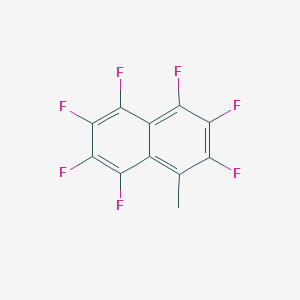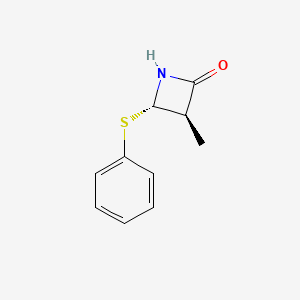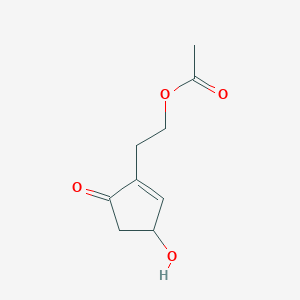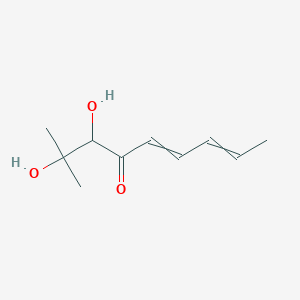
2,3-Dihydroxy-2-methylnona-5,7-dien-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxy-2-methylnona-5,7-dien-4-one is an organic compound with the molecular formula C10H16O3 It is characterized by the presence of two hydroxyl groups and a ketone group within a nonadiene framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-2-methylnona-5,7-dien-4-one can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by selective hydroxylation. The reaction conditions typically require a base catalyst, such as sodium hydroxide, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2,3-Dihydroxy-2-methylnona-5,7-dien-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
2,3-Dihydroxy-2-methylnona-5,7-dien-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,3-Dihydroxy-2-methylnona-5,7-dien-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2,3-Dihydroxy-2-methylbutane-1,4-dione
- 2,3-Dihydroxy-2-methylhex-4-en-1-one
- 2,3-Dihydroxy-2-methylhept-5-en-1-one
Uniqueness
2,3-Dihydroxy-2-methylnona-5,7-dien-4-one is unique due to its nonadiene framework and the presence of both hydroxyl and ketone functional groups
属性
CAS 编号 |
51945-18-7 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC 名称 |
2,3-dihydroxy-2-methylnona-5,7-dien-4-one |
InChI |
InChI=1S/C10H16O3/c1-4-5-6-7-8(11)9(12)10(2,3)13/h4-7,9,12-13H,1-3H3 |
InChI 键 |
QKLMTFIMSQOQIF-UHFFFAOYSA-N |
规范 SMILES |
CC=CC=CC(=O)C(C(C)(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




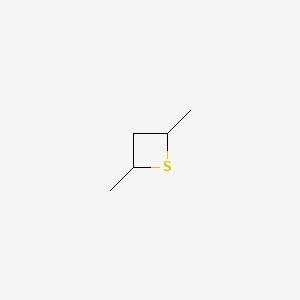
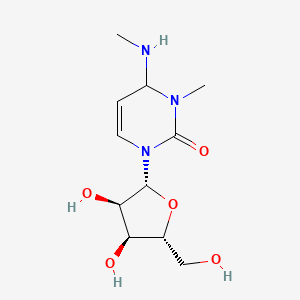
![N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine](/img/structure/B14649312.png)
![4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14649318.png)
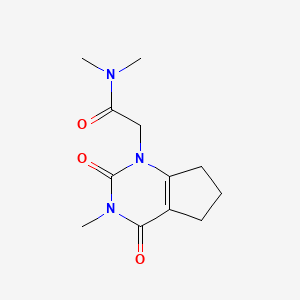

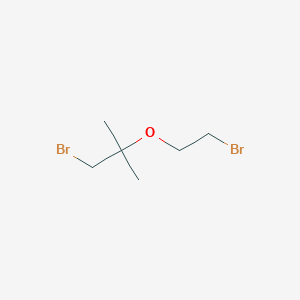
![4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine](/img/structure/B14649335.png)

